molecular formula C16H16N6O8 B14585795 Bis{2-[(azidocarbonyl)oxy]propyl} benzene-1,4-dicarboxylate CAS No. 61591-83-1

Bis{2-[(azidocarbonyl)oxy]propyl} benzene-1,4-dicarboxylate

Cat. No.: B14585795
CAS No.: 61591-83-1
M. Wt: 420.33 g/mol
InChI Key: JCCYYZGQZYOVHZ-UHFFFAOYSA-N
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Description

Bis{2-[(azidocarbonyl)oxy]propyl} benzene-1,4-dicarboxylate is an organic compound that features a benzene ring substituted with two azidocarbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis{2-[(azidocarbonyl)oxy]propyl} benzene-1,4-dicarboxylate typically involves the reaction of benzene-1,4-dicarboxylic acid with 2-[(azidocarbonyl)oxy]propyl derivatives. The reaction conditions often include the use of catalysts and specific solvents to facilitate the esterification process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Bis{2-[(azidocarbonyl)oxy]propyl} benzene-1,4-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. Typical conditions involve controlled temperatures and the presence of catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation or reduction can lead to changes in the oxidation state of the compound .

Mechanism of Action

The mechanism by which Bis{2-[(azidocarbonyl)oxy]propyl} benzene-1,4-dicarboxylate exerts its effects involves the interaction of its azidocarbonyl groups with various molecular targets. These interactions can lead to the formation of reactive intermediates that participate in further chemical transformations . The pathways involved often include nucleophilic attack and subsequent rearrangements .

Properties

CAS No.

61591-83-1

Molecular Formula

C16H16N6O8

Molecular Weight

420.33 g/mol

IUPAC Name

bis(2-carbonazidoyloxypropyl) benzene-1,4-dicarboxylate

InChI

InChI=1S/C16H16N6O8/c1-9(29-15(25)19-21-17)7-27-13(23)11-3-5-12(6-4-11)14(24)28-8-10(2)30-16(26)20-22-18/h3-6,9-10H,7-8H2,1-2H3

InChI Key

JCCYYZGQZYOVHZ-UHFFFAOYSA-N

Canonical SMILES

CC(COC(=O)C1=CC=C(C=C1)C(=O)OCC(C)OC(=O)N=[N+]=[N-])OC(=O)N=[N+]=[N-]

Origin of Product

United States

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